Zirconium 2-ethylhexanoate
Description
Contextualization within Organozirconium and Metal Carboxylate Chemistry
Zirconium 2-ethylhexanoate (B8288628) is classified as a metal carboxylate, a class of compounds where a metal is bonded to the carboxylate group of a carboxylic acid. leticiachem.com Specifically, it falls under the umbrella of organozirconium chemistry, which focuses on compounds containing carbon-zirconium bonds. lookchem.comwikipedia.org These compounds are notable for their utility in organic synthesis and catalysis. lookchem.com The structure of zirconium 2-ethylhexanoate typically involves a central zirconium atom coordinated to four 2-ethylhexanoate ligands. ontosight.ai This coordination imparts specific solubility and reactivity to the molecule. In aqueous media, metal carboxylates like this compound can dissociate into the metal cation and the carboxylate anion. europa.eu
Overview of its Significance in Advanced Materials Synthesis and Catalysis
The significance of this compound in academic research stems primarily from its dual role as a precursor for advanced materials and as a catalyst. smolecule.com
Advanced Materials Synthesis:
Zirconium Oxide (Zirconia) Precursor: It serves as a valuable precursor for the synthesis of zirconium(IV) oxide (ZrO₂), also known as zirconia. smolecule.com Zirconia is a highly sought-after ceramic material due to its high melting point, chemical stability, and mechanical strength. smolecule.com Researchers are exploring the use of this compound to produce zirconia nanoparticles and thin films for applications in fuel cells and biocompatible coatings. smolecule.com A study demonstrated the fabrication of both amorphous and crystalline zirconium dioxide nanostructures using a photosensitive zirconyl 2-ethylhexanoate. researchgate.net
Coatings and Thin Films: The compound is utilized in the development of durable and functional coatings. smolecule.com Its ability to form robust and transparent films makes it a candidate for optical coatings and protective layers. ontosight.ai
Catalysis:
Polymerization: this compound is employed as a catalyst in polymerization reactions, particularly for the production of polyesters and polyurethanes. ontosight.aiatamanchemicals.com It can act as a cross-linking agent, improving the physical properties of polymers. ontosight.aiatamanchemicals.com Notably, zirconium-based catalysts are being investigated as an alternative to tin-based catalysts for the production of poly(lactic acid) (PLA), a biodegradable plastic. nih.govacs.orgbath.ac.uk
Organic Synthesis: The compound catalyzes various organic reactions, including oxidation and hydrogenation processes. americanelements.comsmolecule.com Its catalytic activity is attributed to the ability of the zirconium center to coordinate with reactants and facilitate their transformation. ontosight.ai For instance, it has been used in the synthesis of alkyd resins from soybean oil and glycerin. researchgate.nettsijournals.com
Historical Development and Evolution of Research Applications
The use of metal carboxylates as driers in paints and coatings has been established for some time. chemicalland21.com The development of zirconium carboxylates, including this compound, emerged from the need for effective and less toxic alternatives to traditional driers. Early research focused on their synthesis, often through the reaction of zirconium salts with the corresponding carboxylic acid. google.com
Over time, the scope of research expanded beyond their application as drying agents. The recognition of their potential as precursors for advanced materials and as versatile catalysts marked a significant evolution in their research applications. This shift was driven by the growing demand for high-performance materials and more efficient catalytic systems in various industries.
Scope of Contemporary Academic Investigations
Current academic research on this compound is multifaceted and continues to explore new frontiers. Key areas of investigation include:
Catalyst Development: A major focus is on designing more active and selective zirconium-based catalysts for polymerization and other organic transformations. smolecule.com This includes the development of catalyst systems for the industrial production of biodegradable polymers like PLA. nih.govacs.orgbath.ac.uk
Materials Science: Researchers are investigating the use of this compound in the fabrication of novel nanomaterials and thin films with tailored properties for electronic and optical applications. smolecule.comontosight.ai The thermal decomposition of zirconium carboxylate precursors to form zirconia powders is an area of active study. researchgate.net
Mechanistic Studies: Efforts are being made to understand the fundamental mechanisms by which this compound and related compounds function as catalysts and precursors. This involves detailed kinetic and spectroscopic studies. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-ethylhexanoate;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C8H16O2.Zr/c4*1-3-5-6-7(4-2)8(9)10;/h4*7H,3-6H2,1-2H3,(H,9,10);/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYFURKXMHQOGG-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H60O8Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944978 | |
| Record name | Zirconium(4+) tetrakis(2-ethylhexanoate) | |
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Molecular Weight |
664.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexanoic acid, 2-ethyl-, zirconium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
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CAS No. |
2233-42-3, 22464-99-9 | |
| Record name | Zirconium 2-ethylhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002233423 | |
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| Record name | Hexanoic acid, 2-ethyl-, zirconium salt (1:?) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium(4+) tetrakis(2-ethylhexanoate) | |
| Source | EPA DSSTox | |
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| Record name | 2-ethylhexanoic acid, zirconium salt | |
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| Record name | Zirconium tetra(2-ethylhexanoate) | |
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| Record name | ZIRCONIUM 2-ETHYLHEXANOATE | |
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Synthetic Methodologies for Zirconium 2 Ethylhexanoate
Conventional Chemical Synthesis Routes
Conventional methods for synthesizing zirconium 2-ethylhexanoate (B8288628) are well-documented and form the basis of its industrial production. These routes typically involve the reaction of a zirconium precursor with 2-ethylhexanoic acid or its derivatives.
Reaction of Zirconyl Salts with 2-Ethylhexanoic Acid or its Derivatives
A common and direct method for producing zirconium 2-ethylhexanoate involves the reaction of zirconyl salts, such as zirconyl chloride or zirconium tetrachloride, with 2-ethylhexanoic acid. nbinno.comsmolecule.com This reaction is often carried out in an organic solvent like toluene (B28343) or hexane (B92381) under reflux conditions for several hours to yield the desired product. nbinno.com The resulting this compound can then be purified through techniques like recrystallization or distillation. nbinno.com
Another approach within this category is the double decomposition reaction. This involves reacting a water-soluble zirconium salt, such as zirconium oxychloride or zirconium sodium sulfate (B86663), with an alkali metal salt of 2-ethylhexanoic acid (an alkali 2-ethylhexanoate). google.comgoogle.com Alternatively, insoluble zirconium carbonate can be fused with an excess of 2-ethylhexanoic acid. google.comgoogle.com A patented process describes the preparation of this compound by reacting a zirconium acid sulfate solution with a basic solution containing sodium 2-ethylhexanoate, formed in situ from 2-ethylhexanoic acid and sodium hydroxide (B78521). google.com This method has been reported to produce high yields of the final product. google.com
The reaction can be summarized as follows: ZrCl₄ + 4 RCOOH → Zr(OOCR)₄ + 4 HCl (where RCOOH is 2-ethylhexanoic acid)
A variation involves the reaction of zirconium oxychloride with sodium isooctanoate. guidechem.com The process typically involves separating the resulting oil phase, which is the this compound product, from the aqueous phase. guidechem.com
Alkoxide-Based Precursor Routes
Zirconium alkoxides, such as zirconium n-propoxide, serve as alternative precursors for the synthesis of this compound. mdpi.com These precursors are known for their use in sol-gel processes to create zirconium-containing materials. The modification of zirconium alkoxides with carboxylic acids, like 2-ethylhexanoic acid, is a key step in controlling the properties of the final product. acs.org The reaction of zirconium n-propoxide with 2-ethylhexanoic acid can lead to the formation of this compound. This route is particularly relevant for applications requiring high-purity and specifically tailored zirconium precursors, such as in the production of thin films. chemicalbook.com
Other Established Synthetic Pathways in Literature
Beyond the primary methods, other established pathways for synthesizing zirconium carboxylates, including 2-ethylhexanoate, are documented. One such method is a direct electrochemical synthesis. mdpi.com This technique involves the electrochemical oxidation of a zirconium metal anode in a solution of carboxylic acid. While this method has been demonstrated for various transition metal carboxylates, it is noted as being highly energy-consuming for zirconium carboxylates, often requiring prolonged boiling of zirconium tetrachloride in the carboxylic acid. mdpi.comcdnsciencepub.com
Controlled Synthesis for Specific Purity and Reactivity
For advanced applications, such as in the fabrication of electronic components or specialized catalysts, the synthesis of this compound must be carefully controlled to achieve specific levels of purity and reactivity. fishersci.noethz.ch This often involves the use of high-purity precursors and precise control over reaction conditions.
Flame spray pyrolysis (FSP) is a method used to produce mixed oxide nanoparticles, and the precursor chemistry plays a critical role. ethz.ch For instance, in the synthesis of yttria-stabilized zirconia (YSZ), using organometallic zirconium precursors, which can include carboxylates like 2-ethylhexanoate, dissolved in a solvent like 2-ethylhexanoic acid itself, can lead to homogeneous nanoparticles. ethz.ch The choice of precursors and solvents is crucial to avoid the formation of inhomogeneous particles. ethz.ch
The study of zirconium/carboxylate clustering processes also provides insights into controlling the structure of the resulting compounds. researchgate.netnih.govacs.org By carefully managing factors like pH and the concentration of reactants in alcohol/water mixtures, it is possible to influence the formation of specific zirconium-oxo-carboxylate clusters. researchgate.netnih.govacs.org This level of control is essential for designing materials with desired properties.
Green Chemistry Approaches to this compound Production
In line with the growing emphasis on sustainable manufacturing, green chemistry principles are being applied to the synthesis of metal carboxylates. mdpi.comresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.
One promising green method is mechanochemistry, which involves solvent-free or low-solvent reactions driven by mechanical grinding. mdpi.comresearchgate.netsciforum.netrsc.org This technique has been successfully used for the synthesis of various metal carboxylates and offers several advantages, including reduced reaction times and a significant decrease in solvent waste. mdpi.comrsc.org While specific studies on the mechanochemical synthesis of this compound are not extensively detailed in the provided results, the general success of this method for other carboxylates suggests its potential applicability. mdpi.comrsc.org
Another green approach involves the use of alternative, less hazardous solvents or solvent-free conditions. smolecule.comscirp.org For example, some methods describe the direct reaction of zirconium salts with 2-ethylhexanoic acid under controlled temperatures without a solvent. smolecule.com The development of such processes aligns with the goals of green chemistry by reducing the environmental impact associated with traditional solvent-based syntheses. scirp.org
Table of Synthetic Approaches for this compound
| Synthetic Route | Precursors | Key Features | Reference(s) |
|---|---|---|---|
| Conventional: Zirconyl Salts | Zirconium tetrachloride, 2-ethylhexanoic acid | Reaction in an organic solvent under reflux. | nbinno.comsmolecule.com |
| Conventional: Double Decomposition | Zirconium oxychloride, Alkali 2-ethylhexanoate | Reaction of a water-soluble zirconium salt with an alkali salt of the acid. | google.comgoogle.com |
| Conventional: Fusion | Zirconium carbonate, 2-ethylhexanoic acid | Fusion of the insoluble carbonate with excess acid. | google.comgoogle.com |
| Conventional: Alkoxide-Based | Zirconium n-propoxide, 2-ethylhexanoic acid | Used for high-purity applications like thin films. | mdpi.com |
| Conventional: Electrochemical | Zirconium metal, 2-ethylhexanoic acid | Energy-intensive process involving electrochemical oxidation. | mdpi.com |
| Controlled Synthesis: Flame Spray Pyrolysis | Organometallic zirconium precursors | Produces homogeneous nanoparticles for specialized applications. | ethz.ch |
| Green Chemistry: Mechanochemistry | Zirconium salts, 2-ethylhexanoic acid | Solvent-free or low-solvent method using mechanical grinding. | mdpi.comrsc.org |
| Green Chemistry: Solvent-Free | Zirconium salts, 2-ethylhexanoic acid | Direct reaction under controlled temperature without a solvent. | smolecule.com |
Table of Compounds
| Compound Name |
|---|
| 2-Ethylhexanoic Acid |
| Benzene |
| Chloroform |
| Cobalt |
| Cobalt octoate |
| Diethanolamine |
| Dimethylformamide |
| Ethanol |
| Hexane |
| Lead |
| Lithium hydroxide |
| Manganese |
| Methacrylic acid |
| Mineral spirits |
| Phthalic anhydride (B1165640) |
| Sodium 2-ethylhexanoate |
| Sodium carbonate |
| Sodium hydroxide |
| Tin(II) bis(2-ethylhexanoate) |
| Toluene |
| Triethyl ammonium (B1175870) acetate (B1210297) |
| Yttria-stabilized zirconia |
| Yttrium nitrate (B79036) hexahydrate |
| Zinc |
| This compound |
| Zirconium acid sulfate |
| Zirconium n-butoxide |
| Zirconium carbonate |
| Zirconium carbonate hydroxide oxide |
| Zirconium isopropoxide |
| Zirconium n-propoxide |
| Zirconium octoate |
| Zirconium oxychloride |
| Zirconium sodium sulfate |
| Zirconium tetrachloride |
| Zirconyl chloride |
Zirconium 2 Ethylhexanoate As a Catalyst and Polymerization Initiator
in Ring-Opening Polymerization (ROP)
Zirconium-based catalysts, including Zirconium 2-ethylhexanoate (B8288628) and its analogues, have emerged as effective systems for the ring-opening polymerization (ROP) of lactides to produce poly(lactic acid) (PLA), a leading biodegradable and bio-based alternative to petrochemical-derived plastics. acs.orgresearchgate.netnih.gov These catalysts are noted for their high activity and control, presenting a viable alternative to more traditional catalysts like those based on tin. acs.orgresearchgate.netnih.gov
Polymerization of Lactides for Poly(lactic acid) (PLA) Production
The bulk ROP of lactide is the primary industrial method for producing high-molecular-weight PLA. Zirconium compounds are effective initiators and catalysts in this process, facilitating the controlled synthesis of polyesters. cdnsciencepub.comresearchgate.net
Kinetic studies of lactide ROP using zirconium-based initiators have been conducted to understand the influence of reaction conditions on polymerization rates and polymer properties. Using Zirconium(IV) acetylacetonate (B107027), a related compound, studies in the temperature range of 160–220°C showed that the reaction rate increases with increasing temperature. d-nb.inforesearchgate.netnih.gov For instance, at an initiator concentration of 1000 ppm, the time to achieve maximum conversion decreased from approximately 100 minutes at 180°C to 45 minutes at 220°C. d-nb.info
The polymerization kinetics are also dependent on the initiator concentration. d-nb.inforesearchgate.netnih.gov However, reducing the Zirconium(IV) acetylacetonate concentration from 1000 ppm to 500 ppm was found to have only a weak effect on the reaction kinetics. d-nb.info A comprehensive kinetic study of a highly active zwitterionic zirconium amine tris(phenolate) complex demonstrated pseudo-first-order kinetics. acs.orgresearchgate.net The activation energy for D,L-lactide polymerization with Zirconium(IV) acetylacetonate was calculated to be 44.51 ± 5.35 kJ mol⁻¹. researchgate.netnih.gov
| Temperature (°C) | Time to Max. Conversion (min) | Final Conversion |
|---|---|---|
| 180 | ~100 | 0.95–0.96 |
| 200 | ~70 | 0.95–0.96 |
| 220 | ~45 | 0.95–0.96 |
The polymerization of lactide in the presence of zirconium catalysts is generally understood to proceed via a coordination-insertion mechanism. d-nb.inforesearchgate.net This process involves the initial coordination of the lactide monomer's carbonyl oxygen to the Lewis-acidic zirconium center. d-nb.info This coordination polarizes the monomer, making it susceptible to nucleophilic attack. The ring-opening of the lactide occurs, and the monomer is inserted into the bond between the zirconium and the growing polymer chain. d-nb.info Subsequent lactide molecules then coordinate and insert in a similar fashion, leading to chain propagation. d-nb.info
For some zirconium amine tris(phenolate) systems, a "ligand-assisted activated monomer" (LAAM) mechanism has also been proposed. acs.org In this pathway, the alcohol co-initiator is activated by a ligand on the catalyst, while the monomer is simultaneously activated at the zirconium metal center. acs.org This dual activation facilitates the ring-opening process. Unlike mechanisms involving tin(II) bis(2-ethylhexanoate), where an external hydroxyl-containing compound is necessary to initiate polymerization, some zirconium complexes like Zirconium(IV) acetylacetonate can act as both catalyst and initiator. d-nb.info
The stereochemistry of the resulting PLA is a critical factor determining its physical properties. Research into zirconium-based catalysts has explored their ability to control the polymer microstructure. For the polymerization of racemic D,L-lactide, a specific zwitterionic zirconium amine tris(phenolate) catalyst system demonstrated a slight heterotactic bias, with a calculated probability of racemic enchainment (Pr) of 0.67. acs.orgresearchgate.net This indicates a preference for alternating D- and L-monomer units in the polymer chain. The stereoselectivity suggests that for this particular system, stereochemical defects arising from epimerization are minimal under the reaction conditions. acs.orgresearchgate.net Other studies using chiral zirconium complexes have also demonstrated the potential for excellent stereocontrol, producing syndiotactic or isotactic stereoblock PLA depending on the catalyst and monomer used. digitellinc.comresearchgate.net The control over tacticity is often attributed to an enantiomorphic site control mechanism, where the chirality of the catalyst's active site dictates the stereochemistry of monomer insertion. hw.ac.uk
Tin(II) bis(2-ethylhexanoate), commonly known as tin octoate or Sn(Oct)₂, is a widely used benchmark catalyst for industrial PLA production. acs.orgresearchgate.netnih.govrsc.org Zirconium-based catalysts have been extensively compared to this standard.
In terms of catalytic activity, Sn(Oct)₂ often exhibits a higher reaction rate. For example, at 180°C and an initiator concentration of 1000 ppm, the time to achieve maximum conversion of D,L-lactide was 60 minutes with Sn(Oct)₂ compared to 120 minutes with Zirconium(IV) acetylacetonate. d-nb.info However, certain advanced zirconium-based systems have shown activity comparable to that of Sn(Oct)₂ under industrially relevant conditions. acs.orgresearchgate.netnih.gov
Zirconium catalysts are often highlighted for their lower toxicity compared to tin compounds, which is a significant advantage for applications in medical devices and food packaging. d-nb.info While the reaction rate with some zirconium catalysts may be lower, this can often be compensated for by increasing the catalyst concentration, an option that is less desirable with toxic tin catalysts. d-nb.info
| Parameter | Zirconium-Based Catalysts | Tin(II) bis(2-ethylhexanoate) (Sn(Oct)₂) |
|---|---|---|
| Catalytic Activity | Varies; can be lower than d-nb.info or comparable to Sn(Oct)₂. acs.orgresearchgate.netnih.gov | High, often used as an industrial benchmark. acs.orgd-nb.info |
| Polymer Molecular Weight | Can produce high molecular weight PLA. acs.orgresearchgate.net For Zr[Acac]₄, Mw of 108 kDa was achieved vs. 130 kDa for Sn(Oct)₂ under similar conditions. d-nb.info | Effectively produces high molecular weight PLA. d-nb.info |
| Mechanism | Coordination-insertion d-nb.inforesearchgate.net or Ligand-Assisted Activated Monomer (LAAM). acs.org | Coordination-insertion, initiated by reaction with an alcohol. acs.orgresearchgate.net |
| Toxicity Profile | Considered to have lower toxicity. researchgate.netd-nb.info | Concerns over tin residue toxicity exist. d-nb.info |
The efficiency of a catalyst is often quantified by its turnover frequency (TOF), which is the number of moles of substrate converted per mole of catalyst per unit time, and the turnover number (TON), the total number of moles of substrate converted per mole of catalyst. High TOF and TON values are indicative of a highly efficient catalyst.
For a specific zwitterionic zirconium amine tris(phenolate) system used in the laboratory-scale polymerization of racemic D,L-lactide, catalyst turnover frequencies have been measured up to at least 56,000 h⁻¹. acs.orgresearchgate.netnih.gov Under optimized and scaled-up industrial conditions for the polymerization of L-lactide, the same catalytic system achieved a turnover number of at least 60,000. acs.orgresearchgate.netnih.gov These high values underscore the potential of zirconium-based systems as highly active and efficient catalysts for the commercial production of PLA. acs.orgresearchgate.net
Catalysis in Alkyd Resin Synthesis
Zirconium 2-ethylhexanoate, also known as zirconium octoate, serves as a highly effective catalyst in the production of alkyd resins, which are widely used as binders in paints and coatings. Its primary function is to facilitate the initial and crucial stages of resin formation from vegetable oils and polyols.
Role in Base-Catalyzed Alcoholysis of Vegetable Oils
The synthesis of alkyd resins from vegetable oils, such as soybean oil, and a polyol like glycerin, begins with an alcoholysis reaction, also known as transesterification. This compound acts as a base-catalyst in this step, promoting the transformation of triglycerides from the oil into monoglycerides (B3428702) at high temperatures, typically between 250°C and 300°C. caltech.edu This process is foundational for incorporating the fatty acid chains of the oil into the final polyester (B1180765) structure.
One of the notable advantages of using this compound is its ability to conduct the alcoholysis without an inert gas blanket, such as nitrogen, which is often required to prevent oxidation of the oil when using other catalysts like lithium hydroxide (B78521). caltech.edu This not only simplifies the industrial process but also helps in maintaining a better color for the resulting monoglyceride, which is beneficial for the final appearance of the resin. caltech.edu
Facilitation of Polycondensation Reactions
Following the successful formation of monoglycerides via catalyzed alcoholysis, the next stage in alkyd resin synthesis is polycondensation. In this step, a dibasic acid, commonly phthalic anhydride (B1165640), is introduced to the monoglyceride mixture. The subsequent esterification reaction between the hydroxyl groups of the monoglyceride and the carboxyl groups of the phthalic anhydride leads to the formation of a long-chain polyester, the alkyd resin.
While this compound's primary catalytic role is in the initial alcoholysis, its presence ensures the efficient production of the necessary monoglyceride precursors for the polycondensation to proceed effectively. The entire process, from oil to final resin, can be performed in a single reactor, streamlining production. caltech.edu The reaction is monitored by measuring the reduction in the acid value of the mixture to a desired level. caltech.edu
Other Polymerization Systems (e.g., Norbornene)
While various zirconium-based compounds, particularly metallocene and bis(phenolate) complexes, are known to catalyze the addition polymerization of cyclic olefins like norbornene, the specific role of this compound in these systems is not extensively documented in scientific literature. researchgate.net The polymerization of norbornene is of commercial interest for producing polymers with high thermal stability and transparency. rsc.org Research in this area has largely focused on Ziegler-Natta type catalysts and other well-defined single-site zirconium catalysts to control the polymer's microstructure. researchgate.net
Role in Transesterification Reactions
This compound is an effective catalyst for transesterification reactions, most notably in the context of alkyd resin production as previously described (Section 3.1.2.1). This reaction involves the exchange of an alkoxy group of an ester with another alcohol. In the case of alkyd synthesis, it is the alcoholysis of vegetable oil triglycerides with a polyol like glycerin. caltech.edu
Beyond this specific application, zirconium compounds are recognized for their Lewis acidic behavior, which allows them to catalyze various esterification and transesterification reactions. nih.gov They are considered a less toxic and more environmentally friendly alternative to traditional catalysts containing tin or lead. nih.gov While other forms of zirconium catalysts, such as modified zirconia and zirconium-based metal-organic frameworks (MOFs), have been investigated for producing biodiesel via transesterification of fatty acids, the use of this compound in these broader applications is an area of ongoing industrial development. mdpi.com
This compound in Mixed-Metal Catalyst Systems
This compound is frequently used in combination with other metal compounds to create synergistic catalytic systems, particularly in the coatings industry where it functions as a "drier" or siccative. Driers are additives that accelerate the curing and hardening of oxidative-drying coatings like alkyd-based paints.
It is rarely used alone but acts as a "through drier," promoting uniform drying throughout the paint film. Crucially, it has a strong promoting effect on the primary surface driers, which are typically cobalt or manganese soaps. rsc.org When used in a mixed-metal system, this compound can significantly enhance the drying efficiency of cobalt and manganese, ensuring a well-cured and durable finish. rsc.org This allows for a reduction in the amount of cobalt, which is more expensive and has associated color-imparting issues. rsc.org
The following table summarizes the function of this compound in a typical mixed-metal drier system for coatings.
| Metal Catalyst | Typical Compound | Primary Function in Drier System |
| Zirconium | This compound | Through drier; promotes hardness; auxiliary catalyst that enhances the activity of primary driers. rsc.org |
| Cobalt | Cobalt Octoate | Primary surface drier; initiates oxidative polymerization at the air-coating interface. rsc.org |
| Manganese | Manganese Octoate | Both a surface and through drier; can be used to reduce cobalt content. rsc.org |
| Calcium | Calcium Octoate | Wetting and dispersing agent; promotes drier stability and reduces loss-of-dry on aging. |
Development and Optimization of Industrial Catalytic Protocols
The industrial application of this compound and related zirconium catalysts has been driven by the need for higher performance, better process control, and improved environmental and safety profiles compared to traditional catalysts.
A significant development has been the replacement of toxic lead-based driers in paints and coatings. rsc.orgnih.gov Due to environmental regulations and health concerns, lead driers have been largely phased out. This compound has emerged as a highly effective, non-toxic substitute. researchgate.net Industrial protocols have been optimized to use zirconium-based driers, often in combination with cobalt and calcium, to achieve comparable or even superior drying performance, gloss, and color retention without the toxicity of lead. rsc.org
In the realm of polymerization, research into zirconium-based catalysts is aimed at replacing less desirable metals. For instance, in the industrial production of poly(lactic acid) (PLA), the benchmark catalyst has long been tin(II) bis(2-ethylhexanoate). researchgate.net Recent developments have produced highly active zirconium-based catalyst systems that show comparable activity and excellent control over the polymerization process under industrially relevant conditions. researchgate.net These new protocols demonstrate the potential of zirconium catalysts to be adapted for large-scale production, offering robustness and compatibility with existing industrial facilities. researchgate.net The optimization of these protocols involves scaling up from laboratory batches to producing hundreds or thousands of grams of polymer, confirming the catalyst's commercial viability.
The table below presents data from a study on a zirconium-based catalyst system for PLA production, showcasing its performance during scale-up under industrial conditions.
| Parameter | Laboratory Scale (20 g) | Industrial Scale-Up (500-2000 g) |
| Catalyst Concentration | High Turnover Frequencies Measured | As low as 8-12 ppm Zr by weight. |
| Catalyst Turnover Number | Up to 56,000 h⁻¹ measured. researchgate.net | At least 60,000 attained. |
| Process Control | High resistance to side reactions (epimerization, transesterification). | Selective and well-controlled polymerization confirmed. |
| Activity Comparison | - | Comparable to industrial standard tin(II) bis(2-ethylhexanoate). |
This data highlights the successful optimization of a zirconium-based catalytic protocol for a major industrial polymerization process, underscoring the ongoing development in this field.
Zirconium 2 Ethylhexanoate As a Precursor in Advanced Materials Science
Application in Solution Deposition Techniques
Zirconium 2-ethylhexanoate (B8288628) serves as a key precursor in various solution deposition techniques for the fabrication of advanced materials. Its solubility in organic solvents makes it an ideal candidate for methods that require the preparation of homogeneous liquid solutions to be deposited onto a substrate. americanelements.com These techniques offer advantages such as low-cost processing, ease of composition control, and the ability to coat large and complex-shaped substrates. The two primary solution deposition routes where Zirconium 2-ethylhexanoate finds application are Sol-Gel chemistry and Metal-Organic Deposition (MOD).
Sol-Gel Chemistry and Processing
The sol-gel process is a versatile method for producing solid materials from small molecules. mdpi.com It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. mdpi.com The process typically involves hydrolysis and condensation reactions of metal-organic precursors in a solvent. scielo.br this compound, due to its chemical nature, can be effectively used in non-alkoxide sol-gel routes. The process allows for the creation of an inorganic network in solution and subsequent densification at relatively low temperatures. unitbv.ro This technique is widely employed for the synthesis of thin films, powders, and fibers with controlled microstructures. scielo.brnih.gov
Zirconium dioxide (ZrO2), or zirconia, is a ceramic material with high thermal stability, mechanical strength, and chemical resistance. researchgate.net Sol-gel techniques using precursors like this compound are a common method for producing ZrO2 thin films. nih.gov The process involves the hydrolysis and condensation of the zirconium precursor in a suitable solvent to form a sol, which is then deposited on a substrate via spin-coating or dip-coating. mdpi.com Subsequent heat treatment (annealing) is crucial for the removal of organic residues and the crystallization of the film. researchgate.net
The final properties of the ZrO2 thin films are highly dependent on the processing parameters. For instance, the choice of solvent and the annealing temperature can significantly influence the film's crystallinity, surface morphology, and optical properties. researchgate.netresearchgate.net Research has shown that ZrO2 films produced by sol-gel methods can exhibit high transparency and a high bandgap, making them suitable for electronic applications. researchgate.net The use of a water-based solution process with a zirconium precursor has been explored as an environmentally friendlier alternative to traditional organic solvents. mdpi.com
Table 1: Properties of Sol-Gel Derived ZrO2 Thin Films
| Precursor System | Deposition Method | Annealing Temperature (°C) | Resulting Phase | Key Findings |
|---|---|---|---|---|
| Zirconium n-propoxide in various alcohols | Dip-coating | 400 - 800 | Tetragonal, Monoclinic | The solvent choice affects the stabilization of the tetragonal phase. researchgate.net |
| Zirconium oxychloride octahydrate in water | Spin-coating | 350 (and UV-A treatment) | Amorphous | UV-A exposure can enhance optical properties, indicating densification. mdpi.com |
Yttria-stabilized zirconia (YSZ) is a ceramic material where the cubic crystal structure of zirconium dioxide is made stable at room temperature by the addition of yttrium oxide (Y2O3). wikipedia.org This stabilization prevents the destructive phase transformations that pure zirconia undergoes during heating and cooling. wikipedia.org YSZ is widely used for applications such as thermal barrier coatings, solid electrolytes in fuel cells, and oxygen sensors due to its high ionic conductivity and low thermal conductivity. wikipedia.orgmdpi.com
The sol-gel method provides a convenient route for the synthesis of YSZ films with precise control over the yttria concentration. researchgate.net In this process, a zirconium precursor like this compound is mixed with a suitable yttrium precursor in a common solvent. The resulting solution undergoes hydrolysis and condensation to form a Y-Zr-O gel. This gel is then deposited as a thin film and heat-treated to form the crystalline YSZ phase. The molar percentage of yttria is a critical parameter that determines the crystalline phase and, consequently, the material's properties. For example, doping with about 3 mol% Y2O3 typically results in a tetragonal phase, while 8 mol% or more leads to a cubic structure. mdpi.com
Table 2: Synthesis Methods and Properties of YSZ
| Synthesis Method | Y2O3 Content (mol%) | Calcination Temperature (°C) | Resulting Phase | Ionic Conductivity |
|---|---|---|---|---|
| Sol-gel combustion | 5, 8, 10 | Not specified | Not specified | Highest among compared methods researchgate.net |
| Co-precipitation | 5, 8, 10 | Not specified | Not specified | Lower than sol-gel combustion researchgate.net |
| Sol-gel | 5, 8, 10 | Not specified | Not specified | Lower than sol-gel combustion researchgate.net |
Lead zirconate titanate (PZT), with the chemical formula Pb[ZrₓTi₁₋ₓ]O₃, is a ceramic perovskite material known for its significant piezoelectric effect. wikipedia.org This property allows the material to generate an electric charge in response to applied mechanical stress and to change shape when an electric field is applied. wikipedia.org PZT is widely used in sensors, actuators, and ultrasonic transducers. wikipedia.org
The sol-gel method is a popular technique for fabricating PZT thin films due to the ability to achieve high purity, homogeneity, and control over the Zr/Ti ratio. ijht.org.in The process typically involves mixing lead, zirconium, and titanium precursors, such as lead acetate (B1210297), this compound, and titanium isopropoxide, in a suitable solvent. ijht.org.in The solution is then hydrolyzed and polycondensed to form a gel, which is spin-coated onto a substrate. researchgate.net A series of heat treatments, including pyrolysis to remove organics and annealing at higher temperatures, is performed to crystallize the film into the desired perovskite phase. ijht.org.in The final properties of the PZT film, including its ferroelectric and piezoelectric response, are highly dependent on the composition (Zr/Ti ratio), crystalline orientation, and microstructure. researchgate.netrsc.org
The microstructure and crystallinity of films produced by the sol-gel method are critically dependent on several processing parameters. Careful control of these parameters is essential for tailoring the film properties for specific applications.
Precursor Chemistry and Solution Concentration: The choice of precursor and its concentration in the solvent affect the viscosity of the sol and the kinetics of hydrolysis and condensation reactions. The stability of the precursor solution is crucial for obtaining reproducible results. researchgate.net
Solvent: The type of solvent used can influence the rate of hydrolysis and the structure of the resulting gel network. For example, in the synthesis of zirconia, using different alcohols as solvents can lead to different degrees of hydrolysis and affect the subsequent thermal evolution and phase stabilization of the final material. researchgate.net
Water-to-Precursor Molar Ratio (R): The amount of water added for hydrolysis significantly impacts the sol-gel process. A low R value may lead to incomplete hydrolysis and a more open, weakly cross-linked network. unitbv.ro Conversely, higher R values can result in a more highly cross-linked, three-dimensional network. researchgate.net This, in turn, affects the porosity and surface area of the final ceramic. scielo.brresearchgate.net
Catalysts (pH): The pH of the solution, controlled by adding an acid or base catalyst, affects the rates of hydrolysis and condensation, which in turn influences the structure of the gel. unitbv.ro
Annealing Temperature and Time: The thermal treatment schedule is one of the most critical parameters. The annealing temperature determines the extent of organic removal, the degree of densification, and the final crystalline phase of the film. researchgate.net For example, in PZT film fabrication, the firing temperature influences the development of the desired perovskite phase and the crystalline orientation. researchgate.net
Table 3: Effect of Sol-Gel Parameters on Film Properties
| Parameter | Influence | Example Material | Observation |
|---|---|---|---|
| Solvent Type | Nanostructure and thermal evolution | ZrO2 | The use of ethanol as a solvent resulted in better stabilization of the metastable tetragonal phase compared to methanol or 2-propanol. researchgate.net |
| Water Molar Ratio | Textural properties | ZrO2 | Increasing the water content decreased the gelation time and affected the surface area, with the highest surface area achieved at a specific molar ratio. scielo.br |
| Annealing Temperature | Crystallinity and electrical properties | PZT | The position of metastable phase peaks in XRD shifted with increasing firing temperature from 350°C to 550°C. researchgate.net |
Metal-Organic Deposition (MOD) Routes
Metal-Organic Deposition (MOD) is a non-vacuum, solution-based technique for depositing thin films of metal oxides. The process involves dissolving metal-organic compounds, such as this compound, in an appropriate organic solvent to form a precursor solution. This solution is then applied to a substrate by spin-coating, dip-coating, or spraying. After the deposition of the liquid film, the substrate is heated to a moderate temperature to decompose the organic components and form an intermediate film. A final high-temperature annealing step is then used to crystallize the film into the desired oxide phase.
MOD is often considered a subset of chemical solution deposition (CSD) techniques and shares similarities with the sol-gel process. However, MOD typically does not involve the formation of a distinct gel phase through controlled hydrolysis and condensation reactions. The decomposition of the metal-organic precursors is primarily driven by thermal energy during the heating stages. This method is valued for its simplicity, scalability, and precise stoichiometric control, making it suitable for the fabrication of complex multi-component oxide films like PZT and YSZ. researchgate.net The quality and properties of the resulting films are strongly influenced by the chemical nature of the precursors, the solvent system, the deposition conditions, and the thermal processing profile. researchgate.net
Direct Ultraviolet-Assisted Nanoimprint Lithography Precursor
This compound serves as a key component in novel ultraviolet (UV)-assisted nanoimprint lithography (NIL) processes for the direct fabrication of zirconium dioxide (ZrO₂) nanostructures. rsc.org In this technique, a solution containing photosensitive zirconyl 2-ethylhexanoate is used as a resist, which can be patterned and then converted into either amorphous or crystalline ZrO₂. rsc.org
The process leverages the photosensitivity of the precursor, allowing for direct imprinting of nanopatterns using a mold and subsequent curing with UV light. rsc.orgnih.govnih.govmdpi.com This one-step patterning method is efficient for creating ordered surface nanostructures necessary for optical and electro-optical devices. rsc.org Following the UV imprinting, an annealing step is typically performed to convert the precursor into dense ZrO₂. This thermal treatment, however, leads to significant and isotropic volume loss. For instance, upon annealing at 400 °C for one hour, ZrO₂ nanostructures have shown lateral and thickness shrinkage of 69.8% and 66.7%, respectively. rsc.org
The conditions of the UV exposure and subsequent annealing have a direct impact on the final properties of the ZrO₂ film, a topic further explored in section 4.4. These fabricated ZrO₂ nanopatterns are promising for applications such as protective coatings for optical mirrors and broadband interference filters. rsc.org
Use in Chemical Vapor Deposition (CVD)
This compound is utilized as a metal-organic precursor for the deposition of thin films containing zirconium, such as zirconium oxide, through Chemical Vapor Deposition (CVD) and related techniques. CVD is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. The choice of precursor is critical as it influences the deposition temperature, growth rate, and purity of the resulting film. mdpi.comresearchgate.net
Organometallic compounds like this compound are often favored over inorganic precursors (e.g., zirconium tetrachloride) because they can allow for lower deposition temperatures. researchgate.netinl.gov However, challenges with organometallic precursors can include low volatility and potential carbon contamination in the final film. illinois.edu In atmospheric pressure plasma-enhanced CVD (AP-PECVD), for example, precursors like zirconium acetylacetonate (B107027) required heating to achieve sufficient vapor pressure, which led to chemical degradation. illinois.edu While specific process parameters for this compound in CVD are proprietary, its general application is to provide a soluble, reactive source of zirconium for creating thin films for microelectronics, optical coatings, and protective layers. mdpi.comamericanelements.com
Synthesis of Nanoparticles by Flame Spray Pyrolysis
Flame Spray Pyrolysis (FSP) is a versatile and scalable industrial technique for the single-step synthesis of a wide variety of metal oxide nanoparticles, including zirconia (ZrO₂). encyclopedia.pubmdpi.comresearchgate.net In this process, a liquid precursor containing the metal of interest is sprayed into a flame, where it undergoes combustion and decomposition to form nanoparticles. mdpi.comresearchgate.net
This compound, dissolved in a suitable solvent, can be used as the precursor for producing ZrO₂ nanoparticles. researchgate.net The choice of precursor and solvent significantly affects the morphology, composition, and crystallinity of the resulting nanoparticles. researchgate.net For example, homogeneous yttria-stabilized zirconia (YSZ) nanoparticles have been successfully formed using organometallic zirconium and yttrium precursors or by using 2-ethylhexanoic acid as a solvent for less expensive inorganic precursors. researchgate.net
The concentration of the precursor in the solvent is a key parameter that influences the final particle size; higher precursor concentrations generally lead to the formation of larger nanoparticles due to increased collision frequency. researchgate.netsapub.org FSP allows for the production of zirconia nanoparticles with controlled primary particle sizes, typically ranging from 6 to 35 nm. researchgate.net The resulting powders often consist of a mixture of tetragonal and monoclinic phases, with the tetragonal phase being dominant. researchgate.net
| Parameter | Effect on Nanoparticle Properties | Source |
| Precursor Composition | Determines the homogeneity and composition of the final nanoparticles (e.g., pure ZrO₂ or doped zirconia). | researchgate.net |
| Precursor Concentration | Directly influences the final particle size; higher concentrations lead to larger particles. | researchgate.netresearchgate.net |
| Solvent Type | Affects combustion enthalpy and can influence particle morphology and crystallinity. | researchgate.netresearchgate.net |
| Dispersion Gas Flow Rate | Impacts droplet size and residence time in the flame, thereby affecting particle size. | researchgate.net |
Precursor Chemistry and its Impact on Material Properties
The chemical nature of the zirconium precursor, such as this compound, has a profound impact on the final properties of the synthesized material, whether it is a thin film or a nanoparticle. The precursor's decomposition pathway, reactivity, and the nature of its ligands influence critical characteristics like film thickness, packing density, and dielectric constant. rsc.orgchemrxiv.orgsemanticscholar.orgchemrxiv.org
In the context of the direct UV-assisted nanoimprint lithography discussed in section 4.1.3, the use of photosensitive zirconyl 2-ethylhexanoate directly affects the properties of the resulting ZrO₂ film. rsc.org During UV irradiation and subsequent annealing, the organic groups of the precursor are removed, leading to a densification of the film. rsc.org This change is reflected in the material's refractive index and packing density. As the UV exposure time and annealing temperature increase, the refractive index of the ZrO₂ film increases, indicating an improvement in packing density and crystallinity. rsc.org
The dielectric constant (k) is another critical property influenced by the precursor and processing conditions. researchpublish.com Zirconia is known for its high dielectric constant (theoretical value k ≈ 25), making it a candidate for gate dielectrics in microelectronics. mdpi.com The final crystal phase of the ZrO₂ (monoclinic, tetragonal, or cubic) significantly affects the dielectric constant, with the tetragonal and cubic phases generally exhibiting higher values. researchgate.netbohrium.com The choice of precursor and deposition method can help stabilize these high-k phases. researchgate.net The removal of organic residues from precursors like this compound is crucial, as carbon impurities can degrade the film's dielectric properties. researchgate.net
| Property | Influencing Factor (Precursor/Process) | Resulting Effect | Source |
| Film Thickness/Shrinkage | Annealing temperature after deposition from precursor. | Significant isotropic volume loss (e.g., ~67-70% shrinkage at 400°C). | rsc.org |
| Packing Density | UV exposure time and annealing temperature. | Increased UV/heat leads to removal of organic groups and densification of the film. | rsc.org |
| Refractive Index | UV exposure time and annealing temperature. | Increases with densification and improved crystallinity of the film. | rsc.org |
| Optical Band Gap (Eg) | UV exposure time and annealing temperature. | Red-shifted (e.g., from 5.745 to 5.265 eV) due to organic removal and densification. | rsc.org |
| Dielectric Constant (k) | Crystalline phase (tetragonal/cubic vs. monoclinic) and film purity. | Precursor chemistry and deposition conditions that stabilize tetragonal/cubic phases can achieve higher k values. | researchgate.netbohrium.com |
Coordination Chemistry and Ligand Effects in Zirconium 2 Ethylhexanoate Systems
Characterization of Coordination Structures
The coordination chemistry of zirconium 2-ethylhexanoate (B8288628) is dominated by the formation of polynuclear oxo/hydroxo-bridged clusters rather than simple monomeric species. The most well-documented and stable structural motif for zirconium carboxylates is the hexanuclear oxo-cluster, [Zr₆(O)₄(OH)₄(OOCR)₁₂]. nih.govresearchgate.net This core structure features an octahedral arrangement of six zirconium atoms. The faces of this octahedron are capped by four μ₃-oxo and four μ₃-hydroxo ligands, creating a robust {Zr₆(O)₄(OH)₄}¹²⁺ core. The twelve 2-ethylhexanoate carboxylate groups typically bridge the twelve edges of the zirconium octahedron, stabilizing the entire assembly. nih.gov
Recent research has revealed that variations of this central motif can be isolated by carefully controlling reaction conditions. Under acidic conditions, for instance, coordinatively unsaturated hexameric species such as [Zr₆(O)₄(OH)₄(OOCR)₈(H₂O)₈]⁴⁺ can be formed. nih.gov In these structures, only eight carboxylate ligands are present, leaving some zirconium coordination sites occupied by water molecules. acs.org Even more significant structural variations include the formation of pentanuclear entities, such as [Zr₅(O)₂(OH)₆(OOC)₄(H₂O)₁₁(alcohol)]⁶⁺, which represent a previously unknown core nuclearity in zirconium cluster chemistry. nih.govacs.org
The 2-ethylhexanoate ligands within these clusters can adopt several coordination modes, which are crucial in stabilizing the polynuclear framework. These modes include monodentate, chelating, and, most commonly, bidentate bridging arrangements that link adjacent zirconium atoms. researchgate.net The specific coordination environment and bond distances can be characterized using single-crystal X-ray diffraction. nih.gov
| Bond Type | Typical Distance Range (Å) | Source(s) |
| Zr–O (oxide) | 2.00–2.14 | nih.govacs.org |
| Zr–O (carboxylate) | 2.16–2.28 | nih.govacs.org |
| Zr–O (hydroxide/water) | 2.18–2.37 | nih.govacs.org |
| Zr–Zr (adjacent in cluster) | 3.47–3.54 | nih.govacs.org |
Ligand Exchange and Reactivity in Solution
The 2-ethylhexanoate ligands bound to the zirconium oxo-cluster core are not inert and can participate in exchange reactions in solution. This reactivity is fundamental to many of its applications, such as in catalysis and materials synthesis. Post-synthetic ligand exchange (PSE) studies, particularly on related zirconium-based metal-organic frameworks (MOFs) which contain the same {Zr₆(O)₄(OH)₄} core, provide significant insight into these processes. chemrxiv.org
The exchange of a bound carboxylate with a free carboxylic acid in solution is believed to occur through a concerted, associative mechanism, analogous to an Sₙ2 reaction. chemrxiv.org The rate and efficiency of this exchange are influenced by several factors:
Solvent: More polar solvents are generally more effective at promoting ligand exchange. chemrxiv.org However, other solvent properties like viscosity can also play a role; highly viscous solvents may slow the diffusion of molecules and increase the entropic barrier of the process. chemrxiv.org
Temperature: Increasing the temperature typically increases the rate of ligand exchange.
Ligand Type: The reactivity of the incoming ligand influences the exchange kinetics. In complex structures, ligands at different sites can exhibit different reactivities; for example, monocarboxylates grafted at defect sites in MOFs are often exchanged more readily than the structural dicarboxylate linkers. chemrxiv.org
This dynamic behavior allows for the modification of the zirconium complex's properties by introducing new functional ligands or for the complex to interact with substrates in a solution, for example, by complexing with hydroxyl or other polar groups in polymer resins when used as a paint drier. guidechem.com
Influence of 2-Ethylhexanoate Ligands on Zirconium Coordination Number and Reactivity
The 2-ethylhexanoate ligands play a critical role in determining the structure, stability, and reactivity of the zirconium complexes. As capping agents, these carboxylate groups stabilize the inorganic {Zr₆(O)₄(OH)₄} core, preventing uncontrolled hydrolysis and precipitation of zirconium oxides. nih.gov The bulky, aliphatic nature of the 2-ethylhexanoate group imparts significant solubility in nonpolar organic solvents and mineral spirits, a key property for its use in paints, inks, and as a precursor for solution-based deposition of thin films. americanelements.comsigmaaldrich.com
Structure-Activity Relationships in Zirconium Carboxylate Complexes
The specific polynuclear structure of zirconium 2-ethylhexanoate is directly related to its function in various applications. The relationship between the molecular architecture and the observed activity is evident in its roles as a paint drier and a catalyst.
As a Paint Drier: this compound functions as a "coordination drier." Its activity stems from the ability of the zirconium centers in the cluster to form coordination complexes with polar groups, such as hydroxyl and carboxyl groups, present in the alkyd or polyester (B1180765) resins of the paint. guidechem.com This process of cross-linking the polymer chains through ligand interaction accelerates the formation of a hard, durable paint film. guidechem.com The polynuclear nature of the complex provides multiple sites for interaction, enhancing its efficiency as a cross-linking agent.
Formation of Mixed-Metal Carboxylatoalkoxide Precursors
This compound is a valuable starting material for the synthesis of heterometallic, single-source precursors used in materials science. These precursors are particularly useful for fabricating complex, homogeneous mixed-metal oxides at relatively low temperatures. The formation of these mixed-metal species often occurs through ligand exchange reactions between the zirconium carboxylate and a second metal alkoxide, or vice-versa. researchgate.net
For example, reacting zirconium carboxylates with lead alkoxides can yield complex Pb-Zr carboxylatoalkoxide structures. In these molecules, the 2-ethylhexanoate and alkoxide groups act as bridging ligands, linking the zirconium and lead centers into a single molecular entity. researchgate.net The carboxylate ligands in these heterometallic structures can adopt various coordination modes, including bridging and bridging-chelating, to accommodate the different metal centers. researchgate.net Similarly, reacting a hexanuclear zirconium carboxylate cluster with a cobalt(II) complex can lead to the formation of a larger, dodecanuclear {Zr₆Co₆} mixed-metal oxo cluster. rsc.org
These single-source precursors contain the desired metals in a precise stoichiometric ratio within one molecule. Upon thermal decomposition, they break down to form highly homogeneous mixed-metal oxide materials, such as lead zirconate titanate (PZT), which are difficult to achieve by simply mixing separate precursor compounds. researchgate.netcdmf.org.brscirp.org
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Compounds and Polymers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of Zirconium 2-ethylhexanoate (B8288628) and polymers synthesized using this compound. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), researchers can confirm the structure of the 2-ethylhexanoate ligand and understand its coordination to the zirconium center.
In the ¹H NMR spectrum of a compound containing the 2-ethylhexanoate moiety, specific proton signals can be assigned. For instance, in the analysis of an alkyd resin prepared using Zirconium 2-ethylhexanoate as a catalyst, the terminal methyl groups of the fatty acid chains are confirmed by a peak at approximately δ 1.02 ppm. researchgate.net The protons of the methylene groups (-CH2-) in the fatty acid chain typically appear as a broad multiplet, while the methine proton (-CH-) adjacent to the carboxyl group is also identifiable.
While detailed experimental NMR data for pure this compound is not extensively published in research literature, predicted spectral data can provide insight into the expected chemical shifts.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for the 2-ethylhexanoate Ligand
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH3 (terminal) | 0.8 - 0.9 | Triplet |
| -(CH2)3- | 1.2 - 1.4 | Multiplet |
| -CH(CH2)- | 1.4 - 1.6 | Multiplet |
| CH2 (ethyl group) | 1.5 - 1.7 | Quintet |
| CH (chiral center) | 2.2 - 2.4 | Multiplet |
| CH3 (ethyl group) | 0.9 - 1.0 | Triplet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for the 2-ethylhexanoate Ligand
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 180 - 185 |
| CH (chiral center) | 45 - 50 |
| CH2 (ethyl group) | 28 - 33 |
| -(CH2)3- | 22 - 35 |
| CH3 (terminal) | 13 - 15 |
| CH3 (ethyl group) | 11 - 13 |
These predicted values serve as a guide for researchers in assigning the signals observed in the experimental NMR spectra of this compound and related polymeric materials.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in this compound. The interaction of infrared radiation with the molecule causes vibrations of the chemical bonds, and the absorption of radiation at specific frequencies corresponds to particular functional groups.
The FTIR spectrum of this compound is characterized by several key absorption bands that confirm the presence of the 2-ethylhexanoate ligand. A prominent feature is the strong absorption band corresponding to the carbonyl group (C=O) stretching vibration of the carboxylate. Due to the coordination of the carboxylate to the zirconium ion, this band is typically shifted compared to the free carboxylic acid. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are particularly diagnostic.
In a study involving an alkyd resin synthesized with this compound, the FTIR spectrum displayed characteristic peaks that confirmed the incorporation of the fatty acid structure into the polymer backbone. researchgate.net
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
| C-H (alkane) | Stretching | 2850 - 2960 |
| C=O (carboxylate) | Asymmetric Stretching | 1550 - 1610 |
| C=O (carboxylate) | Symmetric Stretching | 1400 - 1450 |
| C-O | Stretching | 1200 - 1300 |
The analysis of these bands allows for the confirmation of the compound's identity and can be used to monitor chemical transformations, such as the thermal decomposition of the precursor where the disappearance of these organic ligand bands would be observed.
Thermal Gravimetric Analysis (TGA) for Decomposition and Material Transformation Studies
Thermal Gravimetric Analysis (TGA) is a critical technique for investigating the thermal stability and decomposition behavior of this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides valuable information about the temperatures at which the compound degrades and the amount of residual material left after decomposition, which is typically zirconium oxide (ZrO₂).
Research on the thermal decomposition of various zirconium carboxylates, including this compound, has been conducted to understand their suitability as precursors for the low-temperature synthesis of zirconia. The TGA curve for this compound shows a distinct weight loss profile as the temperature increases. The decomposition process generally involves the breakdown and volatilization of the organic 2-ethylhexanoate ligands, leaving behind the inorganic zirconium oxide.
A comparative study of zirconium carboxylates revealed the decomposition profile of this compound (referred to as Zr-7 in the study). researchgate.net The analysis showed a significant weight loss occurring in a specific temperature range, indicative of the thermal decomposition of the organic component.
Interactive Data Table: TGA Data for this compound Decomposition
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| ~200 - 450 | Significant | Decomposition and volatilization of 2-ethylhexanoate ligands |
| > 450 | Stable | Formation of residual Zirconium Oxide (ZrO₂) |
The final residual mass can be correlated with the theoretical yield of ZrO₂ from the precursor, providing insight into the efficiency of the conversion process. This information is crucial for designing and optimizing calcination procedures for the synthesis of zirconia powders and films from this compound.
X-ray Diffraction (XRD) for Crystallographic Phases of Derived Materials
X-ray Diffraction (XRD) is the primary technique used to identify the crystallographic phases of materials derived from the thermal decomposition of this compound. While the precursor itself is often amorphous or has a complex, non-crystalline structure, the resulting zirconium oxide (ZrO₂) is typically crystalline. The XRD pattern, which is a plot of X-ray intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline phases present.
The heat treatment of this compound at elevated temperatures leads to the formation of ZrO₂. Zirconia can exist in several polymorphic forms, most commonly monoclinic, tetragonal, and cubic. The specific phase obtained depends on factors such as the calcination temperature, heating rate, and the presence of any stabilizing agents.
Studies on the synthesis of ZrO₂ thin films and powders from various precursors have utilized XRD to characterize the resulting materials. For instance, XRD analyses of ZrO₂ films have shown the presence of a mixture of monoclinic and tetragonal phases. researchgate.net The diffraction peaks in the XRD pattern are matched with standard diffraction data from databases (e.g., JCPDS - Joint Committee on Powder Diffraction Standards) to identify the phases.
Interactive Data Table: Common XRD Peaks for Zirconia Phases
| Crystalline Phase | Miller Indices (hkl) | Approximate 2θ Angle (°) for Cu Kα radiation |
| Monoclinic ZrO₂ | (-111) | 28.2 |
| Monoclinic ZrO₂ | (111) | 31.5 |
| Tetragonal ZrO₂ | (101) | 30.1 |
| Tetragonal ZrO₂ | (112) | 50.2 |
| Tetragonal ZrO₂ | (200) | 35.2 |
By analyzing the positions and intensities of the diffraction peaks, researchers can determine the phase composition, crystallite size, and degree of crystallinity of the zirconia derived from this compound.
Electron Microscopy for Morphological and Microstructural Investigation of Films and Nanoparticles
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for investigating the morphology and microstructure of films and nanoparticles synthesized from this compound. These techniques provide high-resolution images of the material's surface and internal structure.
SEM is used to examine the surface topography, particle shape, and size distribution of ZrO₂ powders or the surface morphology of thin films. For example, in the synthesis of zirconia nanoparticles, SEM images can reveal whether the particles are spherical, irregular, and the extent of their agglomeration. journalijar.com
TEM provides even higher resolution images, allowing for the visualization of individual nanoparticles, the determination of their precise size and shape, and the examination of their internal structure, including the crystal lattice. Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to confirm the crystalline structure of the nanoparticles.
Interactive Data Table: Information Obtained from Electron Microscopy of Derived Zirconia
| Technique | Information Obtained | Relevance to this compound Derived Materials |
| Scanning Electron Microscopy (SEM) | Surface morphology, particle size and shape, agglomeration, film uniformity and thickness. | Quality control of synthesized powders and films, understanding the effect of synthesis parameters on morphology. |
| Transmission Electron Microscopy (TEM) | Nanoparticle size and shape, internal structure, crystallinity, lattice fringes. | Detailed characterization of nanosized zirconia, confirming crystalline nature and identifying defects. |
The insights gained from electron microscopy are crucial for correlating the synthesis conditions of materials derived from this compound with their physical characteristics, which in turn influence their performance in various applications.
Gas Chromatography (GC) for Conversion and Product Analysis
Gas Chromatography (GC) is a versatile analytical technique used for separating and analyzing volatile and semi-volatile compounds. In the context of this compound, GC can be employed to monitor the conversion of reactants, analyze the purity of the compound, and identify the products of its reactions or decomposition.
A primary application of GC is the analysis of the 2-ethylhexanoic acid ligand. For example, the United States Pharmacopeia (USP) describes a GC method for the determination of 2-ethylhexanoic acid as an impurity in pharmaceutical ingredients. thermofisher.com This demonstrates the capability of GC to quantify the ligand, which could be adapted to assess the purity of this compound or to track its release during thermal decomposition.
In a typical GC analysis of 2-ethylhexanoic acid, the compound is often derivatized to increase its volatility and improve its chromatographic behavior. For instance, it can be converted to its pentafluorobenzyl ester for analysis by GC with an electron capture detector. nih.govrsc.org The separated components are detected, and the resulting chromatogram shows peaks corresponding to each compound, with the area of each peak being proportional to its concentration.
Interactive Data Table: Application of GC in the Analysis of this compound and Related Compounds
| Analytical Target | Sample Matrix | GC Method | Purpose of Analysis |
| 2-ethylhexanoic acid | Pharmaceutical API | GC-FID (Flame Ionization Detection) | Impurity analysis |
| 2-ethylhexanoic acid | Urine | GC-ECD (Electron Capture Detection) after derivatization | Exposure monitoring |
| Volatile decomposition products | Off-gas from TGA | TGA-GC-MS (Mass Spectrometry) | Identification of decomposition pathways |
By coupling GC with mass spectrometry (GC-MS), researchers can definitively identify the volatile products formed during the thermal decomposition of this compound, providing a deeper understanding of the material's transformation into zirconium oxide.
Computational and Theoretical Studies of Zirconium 2 Ethylhexanoate Systems
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Interfacial Interactions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For zirconium carboxylate systems, DFT calculations are instrumental in elucidating reaction pathways, understanding ligand binding, and exploring interactions at interfaces.
Detailed DFT studies on model zirconium carboxylate clusters, such as those with acetate (B1210297) and methacrylate (B99206) ligands, have been performed to assess the accuracy of different basis sets and functionals in predicting structural parameters and vibrational modes. researchgate.net Such studies have found that hybrid functionals are most effective for reproducing bond distances, while generalized gradient approximation (GGA) functionals best describe IR frequencies. researchgate.net These foundational studies provide a framework for accurately modeling more complex systems like Zirconium 2-ethylhexanoate (B8288628).
DFT calculations have been used to explore the interactions between zirconium oxo clusters and various carboxylate ligands. rsc.org These calculations help determine binding affinities and preferred coordination modes (e.g., monodentate, bidentate, bridging), which are fundamental to understanding the assembly of larger structures and the surface chemistry of nanoparticles derived from these precursors. rsc.orgresearchgate.net For instance, periodic DFT calculations examining the interaction between monoclinic ZrO2 and propanoic acid indicated that dissociative adsorption occurs via a cis bidentate structure. researchgate.net Quantum mechanical calculations have also suggested that among the intermediate species in the formation of Zr-carboxylate clusters, a structure where 12 carboxylato ligands bridge the 12 Zr–Zr edges is the lowest in energy. nih.govacs.org
The findings from these theoretical studies on analogous zirconium carboxylates are critical for interpreting experimental data and understanding the reaction mechanisms that govern the transformation of Zirconium 2-ethylhexanoate into zirconium-based materials.
| Parameter Studied | DFT Functional/Method | Key Finding for Zirconium Carboxylate Systems | Reference |
|---|---|---|---|
| Geometric Structure (Bond Lengths) | Hybrid Functionals (e.g., PBE0, B3LYP) | Provides the most accurate prediction of Zr-O bond distances compared to experimental data. | researchgate.net |
| Vibrational Frequencies (IR Spectra) | GGA Functionals (e.g., PBE, OLYP) | Offers the best description of vibrational modes for Zr-carboxylate clusters. | researchgate.net |
| Ligand Binding Energy | Various Functionals | Calculations show that ligand binding energy is influenced by substituents on the carboxylate and the coordination mode (e.g., chelating vs. bridging). | researchgate.net |
| Adsorption on ZrO2 Surface | Periodic DFT | Propanoic acid, a model carboxylate, adsorbs dissociatively on the ZrO2 surface through a cis bidentate structure. | researchgate.net |
Molecular Dynamics Simulations for Ligand Dynamics and Coordination Behavior
While DFT is excellent for static systems and reaction pathways, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations provide insights into ligand exchange processes, coordination geometries in solution, and the influence of solvent and temperature, effects often neglected in 0 K DFT calculations. nih.govunits.it
For zirconium complexes, MD simulations have been used to investigate the stability of chelates in aqueous solutions, revealing how thermally induced disorder and conformational fluctuations of both the ligand and solvent can lead to different coordination structures than those predicted by static calculations alone. nih.govunits.it These simulations are crucial for understanding the real-world behavior of zirconium precursors in solution.
In the context of this compound, MD simulations can model the dynamic association and dissociation of the bulky 2-ethylhexanoate ligands around the zirconium center. This is particularly important in solution-based synthesis routes, where ligand dynamics can influence precursor aggregation, hydrolysis rates, and ultimately the nucleation and growth of nanoparticles. While specific MD studies focusing solely on this compound are not prominent in the literature, research on other systems, such as zirconium terephthalate-based metal-organic frameworks (MOFs), has successfully used MD to probe the internal dynamics of ligands and the impact of guest molecules within the framework's pores. researchgate.net The development of accurate force fields and parameters for zirconia and its interactions, often validated against DFT calculations, is a critical prerequisite for conducting realistic MD simulations of these systems. nih.govornl.gov
Computational Fluid Dynamics (CFD) for Flame Aerosol Reactor Design
This compound is frequently used as a liquid precursor for the synthesis of zirconium dioxide (ZrO₂) nanoparticles via Flame Spray Pyrolysis (FSP). Computational Fluid Dynamics (CFD) is an essential tool for the design, analysis, and optimization of FSP reactors. acs.orgosti.gov
CFD models simulate the complex interplay of phenomena within the reactor, including fluid flow, heat transfer, chemical reactions (combustion), and aerosol dynamics. osti.gov For a precursor like this compound dissolved in a solvent, the simulation tracks the entire process:
Atomization: The liquid precursor solution is sprayed into fine droplets.
Evaporation: The solvent and precursor evaporate in the high-temperature flame.
Combustion: The solvent and organic ligands burn, releasing energy.
Particle Formation: The zirconium precursor decomposes and oxidizes to form ZrO₂ molecules, which then nucleate into primary particles.
Particle Growth: These primary particles grow through coagulation and sintering.
By coupling CFD with population balance models (PBM), researchers can predict the final particle size distribution (PSD) of the synthesized ZrO₂ nanoparticles. mdpi.comresearchgate.net These simulations allow for the investigation of various process parameters without the need for extensive experimentation, optimizing factors like precursor concentration, gas flow rates, and reactor geometry to achieve desired particle characteristics. osti.govresearchgate.net CFD studies have been successfully used to model the synthesis of zirconia nanoparticles in various reactor types, providing detailed maps of temperature, velocity, and reaction rate distributions within the flame. mdpi.comnih.gov
| Process Parameter | Influence on Nanoparticle Synthesis | CFD Modeling Insight | Reference |
|---|---|---|---|
| Precursor Concentration | Strongly correlates with final particle size. | CFD simulations validate that higher concentrations lead to larger particles due to increased collision probability. | osti.gov |
| Dispersion Gas Flow Rate | Influences the shape and height of the flame. | Models show how flow rate affects particle residence time in high-temperature zones, impacting sintering and growth. | osti.govresearchgate.net |
| Reactor Geometry | Affects mixing, temperature profiles, and residence time. | CFD is used to design nozzles and reactor chambers to control combustion and particle formation dynamics. | acs.org |
| Solvent Type | Affects combustion enthalpy and flame temperature. | Simulations can predict changes in the temperature profile based on the properties of the solvent used to dissolve the precursor. | researchgate.net |
Modeling of Catalytic Activity and Selectivity
Zirconium compounds, including carboxylates, are known to possess catalytic activity in various organic reactions. researchgate.netnih.gov Zirconium(IV) carboxylates, including zirconium octanoate (B1194180) (which is structurally related to 2-ethylhexanoate), have been shown to be active pre-catalysts for ethylene (B1197577) oligomerization when combined with an aluminum co-catalyst. researchgate.net
Computational modeling is a key tool for understanding the mechanisms behind this catalytic activity. DFT calculations can be used to map the potential energy surface of a catalytic cycle, identifying transition states and reaction intermediates. This allows researchers to determine the rate-limiting step and understand the factors controlling selectivity. For instance, in many zirconium-catalyzed reactions, the ZrO₂ entity functions as a Lewis acid. nih.gov Theoretical models can elucidate the interaction between the Lewis acidic zirconium center and the substrate molecules, explaining how bonds are activated.
In the field of zirconium-based photocatalysis, computational methods are used to calculate electronic band structures and free energy diagrams for reaction pathways, such as CO₂ reduction. nih.gov These models help explain the origin of catalytic activity and guide the design of more efficient catalysts. While detailed catalytic models specifically for this compound are not widely published, the theoretical approaches used for other zirconium catalysts, such as Zr-MOFs and zirconia-supported systems, are directly applicable. nih.govresearchgate.net
Prediction of Material Properties from Precursor Molecular Behavior
The molecular structure and behavior of a precursor like this compound have a profound impact on the properties of the final material, such as the phase, crystallinity, particle size, and surface area of the resulting ZrO₂. nih.govrsc.org Computational studies aim to establish a predictive link between the precursor chemistry and these material properties.
Studies on various zirconium precursors have demonstrated that the nature of the precursor significantly influences the resulting material's structure. For example, in the synthesis of MOF-808, the choice of zirconium salt (e.g., zirconium chloride vs. zirconyl nitrate) was shown to impact the crystallinity and porosity of the final framework. chemrxiv.org Similarly, the synthetic route and precursor choice in the production of ZrO₂ nanoparticles affect their textural and structural properties. nih.gov
Computational modeling can help explain these observations. For example, quantum chemical calculations can predict the stability of different precursor fragments and their tendency to hydrolyze and condense, which are key steps in sol-gel and hydrothermal synthesis methods. By understanding the decomposition pathways of this compound under specific conditions (e.g., thermal, hydrothermal), it becomes possible to predict how its molecular behavior will translate into the characteristics of the resulting zirconia nanomaterial. This predictive capability is crucial for the rational design of materials with tailored properties for specific applications.
Emerging Research Directions and Future Perspectives
Development of Novel Zirconium 2-Ethylhexanoate (B8288628) Derivatives for Enhanced Performance
The performance of zirconium 2-ethylhexanoate can be tailored and enhanced through the strategic development of novel derivatives. Research efforts are centered on modifying the molecular structure to improve catalytic activity, stability, and solubility in various media. One promising area of investigation is the synthesis of zirconium-based metal-organic frameworks (MOFs), which are crystalline porous materials with potential applications in gas storage, separation, and catalysis. unl.edu By systematically altering the organic linkers, researchers can fine-tune the properties of these materials for specific applications.
Another approach involves the creation of multivariant MOFs through post-synthetic secondary ligand insertion. unl.edu This technique allows for the introduction of different functional groups into the framework, which can significantly enhance porosity and gas adsorption properties. unl.edu The development of such derivatives is crucial for expanding the utility of zirconium compounds in various industrial processes.
Exploration of this compound in Biomedical Polymer Synthesis
This compound and its derivatives are gaining significant attention as catalysts in the synthesis of biodegradable polymers for biomedical applications. A notable example is their use in the production of poly(lactic acid) (PLA), a leading bio-based alternative to traditional plastics. nih.gov Zirconium-based catalysts have demonstrated high activity and selectivity in the ring-opening polymerization of lactide to form PLA, offering a viable alternative to the commonly used tin(II) bis(2-ethylhexanoate). nih.govacs.org
Research has shown that zirconium-based systems can efficiently produce high-molecular-weight PLA under industrially relevant conditions, even at very low catalyst concentrations. nih.govacs.org This efficiency is critical for producing medical-grade polymers where purity and controlled degradation are paramount. The resulting PLA is a biocompatible and biodegradable material that breaks down into non-toxic byproducts, making it suitable for a range of medical applications. ntnu.no
Key Research Findings in PLA Synthesis using Zirconium-Based Catalysts:
| Parameter | Finding | Citation |
| Catalyst Activity | Comparable to the benchmark catalyst, tin(II) bis(2-ethylhexanoate). | nih.govacs.org |
| Catalyst Loading | Effective at low concentrations (as low as 8-12 ppm Zr by weight). | nih.govacs.org |
| Polymer Molecular Weight | Capable of producing high-molecular-weight PLA. | nih.govacs.org |
| Polymerization Control | Exhibits good control over polymerization, minimizing undesirable side reactions. | acs.org |
| Industrial Scalability | Successfully scaled to produce 500-2000 g of PLA. | nih.govacs.org |
Advanced Functional Materials Development (e.g., in Photovoltaics)
The unique electronic and structural properties of zirconium compounds are being harnessed in the development of advanced functional materials, particularly in the field of photovoltaics. Zirconium-based metal-organic frameworks (MOFs) have emerged as promising materials for photocatalytic applications, such as the reduction of carbon dioxide. nih.govnih.gov The tunable structure and high surface area of these materials make them efficient catalysts for converting CO2 into useful chemicals. nih.gov
In the context of photovoltaics, this compound can serve as a precursor for the deposition of thin films containing zirconium, such as zirconium oxide. sigmaaldrich.com These films can be incorporated into solar cell architectures to improve their efficiency and stability. Research is ongoing to explore the full potential of zirconium-based materials in next-generation solar energy technologies.
Further Integration of Green Chemistry Principles in Synthesis and Application
The chemical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. sigmaaldrich.comacs.org The synthesis and application of this compound are being evaluated through this lens to identify opportunities for more sustainable practices. Green chemistry emphasizes waste prevention, the use of less hazardous chemical syntheses, and the design of energy-efficient processes. sigmaaldrich.comedu.krd
The use of this compound as a catalyst aligns with the green chemistry principle of using catalytic reagents in small quantities rather than stoichiometric reagents. edu.krd Furthermore, research into novel synthesis routes for metal carboxylates that avoid extensive purification steps and utilize environmentally benign solvents is an active area of investigation. google.com The goal is to develop manufacturing processes that are not only economically viable but also environmentally responsible.
Multiscale Modeling and Simulation Approaches
To accelerate the development and optimization of materials and processes involving this compound, researchers are turning to multiscale modeling and simulation. llnl.govkit.edu This approach combines computational techniques that operate at different length and time scales, from the atomic level to the macroscopic level. dierk-raabe.com By simulating the behavior of molecules and materials, scientists can gain a deeper understanding of reaction mechanisms, predict material properties, and optimize process conditions without the need for extensive and costly experimentation. kit.edumdpi.com
For this compound, multiscale modeling can be used to:
Investigate the catalytic mechanism in polymerization reactions at the atomic level. llnl.gov
Predict the morphology and properties of polymers and thin films.
Simulate the performance of zirconium-based materials in electronic and photovoltaic devices. kit.edu
Optimize reactor design and process parameters for industrial-scale production.
These computational tools are becoming indispensable for the rational design of new materials and the efficient scale-up of chemical processes. mdpi.com
Industrial Scale-Up and Process Optimization
The successful transition of a chemical process from the laboratory to an industrial scale requires careful optimization of various parameters. nih.gov For this compound, this involves ensuring consistent product quality, maximizing yield, and minimizing production costs. researchgate.net Key considerations in the scale-up process include reaction kinetics, heat and mass transfer, and reactor design. mdpi.comslideshare.net
In the context of PLA production using zirconium-based catalysts, researchers have already demonstrated successful scale-up to the kilogram scale. nih.govacs.org Further optimization will focus on refining process parameters to maintain high catalytic activity and selectivity in larger reactors. nih.gov This may involve the use of advanced process analytical technologies to monitor and control the reaction in real-time. The ultimate goal is to establish robust and economically viable industrial processes for the synthesis and application of this compound and its derivatives. mdpi.com
Q & A
Q. What established synthetic methods are used to prepare Zirconium 2-ethylhexanoate, and how is its structural integrity validated?
- Methodological Answer : this compound is typically synthesized via the reaction of zirconium salts (e.g., zirconium oxychloride) with 2-ethylhexanoic acid under controlled pH and temperature conditions. Key steps include:
- Precipitation : Neutralization of the acidic precursor with a base (e.g., ammonia) to form the metal carboxylate .
- Purification : Repeated washing with solvents (e.g., hexane) to remove unreacted precursors, followed by vacuum drying .
- Characterization :
- FT-IR Spectroscopy : Confirm coordination of the carboxylate ligand to zirconium via shifts in the symmetric (∼1400 cm⁻¹) and asymmetric (∼1550 cm⁻¹) COO⁻ stretching bands .
- Elemental Analysis : Verify stoichiometry (e.g., ZrO(C₈H₁₅O₂)₂) and purity (>96%) using inductively coupled plasma mass spectrometry (ICP-MS) .
Q. In what catalytic applications is this compound commonly employed, and how does its efficacy compare to other Group 4 metal carboxylates?
- Methodological Answer : This compound is widely used as a Lewis acid catalyst in organic synthesis, particularly in esterification and polymerization reactions. For example:
- Alkyd Resin Synthesis : It accelerates polycondensation reactions between polyols and fatty acids, as evidenced by FT-IR monitoring of ester bond formation .
- Comparative Performance : Compared to cerium(III) 2-ethylhexanoate (used in redox reactions) or titanium analogs, zirconium derivatives exhibit higher thermal stability but may require optimization of reaction temperature and ligand-to-metal ratios to avoid side reactions .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported catalytic activity data for this compound across studies?
- Methodological Answer : Inconsistencies often arise from variations in:
- Reaction Conditions : Temperature, solvent polarity, and substrate-to-catalyst ratios significantly impact activity. For instance, higher temperatures (>120°C) may degrade the catalyst, reducing efficiency .
- Purity and Hydration State : Commercial samples (e.g., 96% purity) may contain residual moisture or unreacted acid, altering catalytic behavior. Pre-treatment steps (e.g., drying at 80°C under vacuum) are critical for reproducibility .
- Characterization Gaps : Incomplete spectroscopic data (e.g., missing NMR or X-ray crystallography) can obscure structural nuances. Researchers should cross-validate results using multiple techniques and report detailed experimental protocols .
Q. What experimental design principles are essential for optimizing this compound in novel catalytic systems?
- Methodological Answer : Adopt a systematic framework such as PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure investigations:
- Variable Screening : Use Design of Experiments (DoE) to assess the impact of variables like catalyst loading (0.1–5 mol%), solvent type, and reaction time on yield .
- In Situ Monitoring : Employ techniques like real-time FT-IR or Raman spectroscopy to track intermediate species and adjust conditions dynamically .
- Error Analysis : Quantify uncertainties from instrumental limitations (e.g., ±2% error in GC-MS quantification) and document them in supplementary materials to enhance reproducibility .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
